molecular formula C12H12ClN B3031703 4-Chloro-8-ethyl-2-methylquinoline CAS No. 63136-24-3

4-Chloro-8-ethyl-2-methylquinoline

Cat. No. B3031703
CAS RN: 63136-24-3
M. Wt: 205.68 g/mol
InChI Key: LKUTYUVKHODNGG-UHFFFAOYSA-N
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Description

4-Chloro-8-ethyl-2-methylquinoline is a compound that belongs to the quinoline family, characterized by a heterocyclic aromatic structure. Quinolines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and antimicrobial agents. The specific substitution pattern of the chlorine, ethyl, and methyl groups on the quinoline core can influence the compound's reactivity and physical properties, making it a subject of interest in synthetic organic chemistry.

Synthesis Analysis

The synthesis of chloro-methylquinoline derivatives often involves multi-step reactions starting from simple anilines or related compounds. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination steps starting from 4-methoxyaniline, indicating that similar strategies could be applied to synthesize this compound . Additionally, the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines demonstrates the feasibility of introducing various substituents at different positions on the quinoline ring .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been extensively studied, often using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2',3':7,6]cyclohept[b]indoles was elucidated using X-ray crystallography, revealing the influence of substitution patterns on the molecular conformation . These findings suggest that the molecular structure of this compound could also be characterized using similar analytical methods.

Chemical Reactions Analysis

The reactivity of chloro-methylquinoline derivatives is influenced by the presence of electron-withdrawing or electron-donating substituents. For example, the reaction of 4-methylquinolines with thionyl chloride leads to the formation of chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes, showcasing the potential for diverse chemical transformations . The presence of a chlorine atom in the molecule can facilitate further substitution reactions, as seen in the synthesis of amino-substituted chloroquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are closely related to their molecular structure. The crystal structures of hydrogen-bonded compounds of 4-methylquinoline with chloro- and nitro-substituted benzoic acids reveal the importance of hydrogen bonding and molecular interactions in determining the solid-state properties . These interactions are likely to be relevant for this compound as well, affecting its solubility, melting point, and other physicochemical characteristics.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

Future Directions

Quinoline compounds, including “4-Chloro-8-ethyl-2-methylquinoline”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are used as scaffolds in drug discovery . Future research could focus on exploring the biological and pharmaceutical activities of this compound .

properties

IUPAC Name

4-chloro-8-ethyl-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUTYUVKHODNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00489634
Record name 4-Chloro-8-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63136-24-3
Record name 4-Chloro-8-ethyl-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63136-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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